molecular formula C17H19N7O2 B2464786 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797350-00-5

3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2464786
CAS No.: 1797350-00-5
M. Wt: 353.386
InChI Key: JBGGTOCKYHSHPF-UHFFFAOYSA-N
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Description

3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features a combination of furan, piperazine, triazole, and pyridazine moieties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperazine intermediates, followed by their coupling with the triazole and pyridazine units. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and pyridazine rings can be reduced under specific conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazole ring could produce dihydrotriazoles.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridine
  • 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)benzene

Uniqueness

The uniqueness of 3-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-12-9-14(13(2)26-12)17(25)23-7-5-22(6-8-23)15-3-4-16(21-20-15)24-11-18-10-19-24/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGTOCKYHSHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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